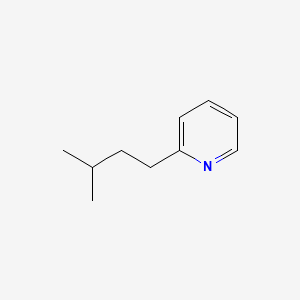

2-Isopentylpyridine

説明

Structure

3D Structure

特性

CAS番号 |

6973-66-6 |

|---|---|

分子式 |

C10H15N |

分子量 |

149.23 g/mol |

IUPAC名 |

2-(3-methylbutyl)pyridine |

InChI |

InChI=1S/C10H15N/c1-9(2)6-7-10-5-3-4-8-11-10/h3-5,8-9H,6-7H2,1-2H3 |

InChIキー |

UHDOWIRKQWDHEC-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCC1=CC=CC=N1 |

製品の起源 |

United States |

Structural Elucidation and Fragmentation Dynamics of 2-Isopentylpyridine: A Technical Whitepaper

Executive Summary

In modern drug development and complex organic synthesis, 2-alkylpyridines serve as critical pharmacophores and versatile building blocks. Proper structural validation of these compounds is paramount to ensuring regiochemical purity and downstream synthetic success. This whitepaper provides an in-depth, authoritative guide to the structural elucidation of 2-isopentylpyridine (CAS 6973-66-6)[1]. By synthesizing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with Electron Ionization Mass Spectrometry (EI-MS), we dissect the causality behind observed spectral phenomena, offering self-validating protocols designed for rigorous laboratory environments.

Chemical Identity and Structural Dynamics

2-Isopentylpyridine, systematically known as 2-(3-methylbutyl)pyridine[1], possesses the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . Structurally, it consists of a highly electron-deficient pyridine ring substituted at the C-2 position by an isopentyl aliphatic chain.

The structural dynamics of this molecule are governed by two distinct electronic environments:

-

The Aromatic Core: The electronegative nitrogen atom induces a strong diamagnetic anisotropy and electron withdrawal, profoundly deshielding adjacent nuclei.

-

The Aliphatic Tail: The flexible isopentyl chain (-CH₂-CH₂-CH(CH₃)₂) acts as an electron-donating group via hyperconjugation, while its branching provides unique steric signatures and specific fragmentation handles during mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural characterization of 2-alkylpyridines relies heavily on high-resolution NMR to confirm the regioselectivity of the alkylation[2]. Understanding the causality behind the chemical shifts is critical for accurate assignment.

Causality of Chemical Shifts

-

¹H NMR Dynamics: The proton at the C-6 position of the pyridine ring is highly deshielded (~8.51 ppm) due to the direct inductive effect of the adjacent nitrogen atom. The α -methylene protons on the isopentyl chain (~2.78 ppm) are shifted downfield relative to standard alkanes due to the anisotropic magnetic field generated by the π -electron cloud of the aromatic ring.

-

¹³C NMR Dynamics: The C-2 quaternary carbon (~162.5 ppm) exhibits a significant downfield shift due to both its attachment to the electronegative nitrogen and the alkyl substituent. The terminal δ -methyl groups resonate upfield (~22.5 ppm), reflecting a purely aliphatic, shielded environment.

High-Resolution NMR Acquisition Protocol

To ensure a self-validating and reproducible structural elucidation, the following protocol must be strictly adhered to:

-

Sample Preparation: Dissolve 10–15 mg of high-purity 2-isopentylpyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Probe Tuning and Matching: Insert the sample into a 500 MHz NMR spectrometer. Tune the probe to the exact resonance frequencies of ¹H and ¹³C to minimize reflected RF power, maximizing the signal-to-noise ratio (SNR).

-

Field Shimming: Lock onto the deuterium frequency of CDCl₃. Adjust the Z1–Z5 shim coils to optimize magnetic field homogeneity, ensuring the solvent lock signal is sharp and symmetric.

-

Data Acquisition:

-

¹H NMR: Acquire 16 scans with a 30-degree pulse angle and a relaxation delay (D1) of 1.0 s.

-

¹³C NMR: Acquire 1024 scans using composite pulse decoupling (CPD) to remove ¹H-¹³C scalar coupling, with a D1 of 2.0 s.

-

-

Data Processing: Apply a Fourier transform (FT) with a 0.3 Hz exponential line broadening for ¹³C. Perform manual phase and baseline correction. Reference the TMS peak to exactly 0.00 ppm.

Quantitative Data Summary

Table 1: Representative ¹H and ¹³C NMR Assignments for 2-Isopentylpyridine (CDCl₃, 500 MHz / 126 MHz)

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Assignment Logic |

| Pyridine C-6 | 8.51 | m (1H) | 149.2 | Deshielded by adjacent N atom. |

| Pyridine C-4 | 7.56 | td (1H) | 136.2 | Para-like position, conjugated. |

| Pyridine C-3 | 7.13 | m (1H) | 122.6 | Ortho to the alkyl chain. |

| Pyridine C-5 | 7.08 | ddd (1H) | 120.8 | Meta position, least deshielded aromatic. |

| Pyridine C-2 | - | - | 162.5 | Quaternary carbon, attached to alkyl. |

| Alkyl C- α | 2.78 | m (2H) | 38.5 | Deshielded by pyridine ring anisotropy. |

| Alkyl C- β | 1.55 | m (2H) | 39.0 | Aliphatic chain backbone. |

| Alkyl C- γ | 1.60 | m (1H) | 28.0 | Branching point of the isopentyl group. |

| Alkyl C- δ | 0.93 | d (6H) | 22.5 | Terminal methyl groups. |

NMR Workflow Visualization

Step-by-step NMR acquisition and structural elucidation workflow.

Mass Spectrometry (MS) and Fragmentation Mechanics

Mass spectrometry provides orthogonal validation of the molecular structure. The principal fragmentation pathways of substituted pyridines have been extensively mapped using electron impact (EI) MS[3].

Electron Ionization and the McLafferty Rearrangement

When subjected to 70 eV electron ionization, 2-isopentylpyridine yields a distinct molecular ion [M]⁺ at m/z 149. However, the defining feature of its mass spectrum is driven by the McLafferty rearrangement .

In electron ionization mass spectrometry, compounds containing a γ -hydrogen relative to a heteroatom system frequently undergo the McLafferty rearrangement[4]. Because 2-isopentylpyridine possesses a γ -hydrogen on the methine carbon of its isopentyl chain, it perfectly satisfies this requirement.

Causality of Fragmentation: The rearrangement proceeds via a six-membered cyclic transition state[5]. The basic pyridine nitrogen abstracts the γ -hydrogen, prompting the homolytic cleavage of the C( α )–C( β ) bond. This thermodynamically favorable process ejects a neutral alkene (isobutylene, 56 Da) and leaves behind a highly resonance-stabilized 2-methylpyridine radical cation at m/z 93 , which typically manifests as the base peak (100% abundance).

Additionally, α -cleavage (cleavage of the C( α )–C( β ) bond without hydrogen transfer) results in the loss of an isobutyl radical, yielding a picolyl cation at m/z 92 , which rapidly rearranges to a stable azatropylium ion.

GC-MS Analytical Protocol

-

Sample Preparation: Dilute the compound to a concentration of 10 µg/mL in GC-grade hexane to prevent detector saturation.

-

Injection: Inject 1.0 µL of the sample into the GC inlet operating at 250 °C. Use a split ratio of 1:50 to ensure a narrow sample band enters the column.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven temperature program: hold at 50 °C for 1 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.

-

Electron Ionization (EI): Transfer the eluent to the MS source heated to 230 °C. Ionize the molecules using an electron beam at 70 eV.

-

Mass Analysis: Scan the quadrupole mass analyzer from m/z 40 to 400. Extract the resulting chromatogram and analyze the mass spectrum at the apex of the eluting peak.

Quantitative Data Summary

Table 2: Key MS Fragmentation Ions for 2-Isopentylpyridine (EI, 70 eV)

| m/z | Relative Abundance | Ion Identity | Fragmentation Mechanism |

| 149 | Low | [M]⁺ (C₁₀H₁₅N) | Intact molecular ion. |

| 93 | 100% (Base Peak) | [C₆H₇N]⁺• | McLafferty rearrangement (loss of neutral isobutylene, 56 Da). |

| 92 | Moderate | [C₆H₆N]⁺ | α -cleavage (loss of isobutyl radical) forming the azatropylium ion. |

| 65 | Low | [C₅H₅]⁺ | Ring contraction and loss of HCN (27 Da) from the m/z 92 fragment. |

Fragmentation Pathway Visualization

McLafferty rearrangement pathway for 2-isopentylpyridine.

Conclusion

The structural validation of 2-isopentylpyridine requires a synergistic approach. High-resolution NMR provides an exact map of the carbon framework and electronic environment, while EI-MS confirms the molecular mass and reveals the thermodynamic stability of its substructures through the McLafferty rearrangement. By adhering to the strict, self-validating analytical protocols outlined in this guide, researchers can achieve absolute confidence in their structural elucidations.

References

-

ChemicalBook. "2-isopentylpyridine | 6973-66-6". 1

-

eScholarship. "The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A". 2

-

Journal of the Chemical Society B - RSC Publishing. "The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact". 3

-

Chemistry Steps. "McLafferty Rearrangement". 4

-

Chemistry LibreTexts. "6.3: Rearrangement". 5

Sources

- 1. 2-isopentylpyridine | 6973-66-6 [amp.chemicalbook.com]

- 2. escholarship.org [escholarship.org]

- 3. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Electron density and steric properties of 2-isopentylpyridine

An In-Depth Technical Guide to the Electron Density and Steric Properties of 2-Isopentylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and synthetic versatility.[1][2] Among its myriad derivatives, 2-alkylpyridines represent a critical class of compounds where reactivity and interaction specificity are governed by a delicate balance between electronic effects and steric hindrance. This guide provides a comprehensive technical analysis of a representative member, 2-isopentylpyridine. We delve into its core physicochemical characteristics, offering a synthesized framework of computational and experimental-correlative methodologies to define its electron density and steric profile. This document is designed to serve as a foundational resource for scientists leveraging this and similar motifs in rational drug design, catalysis, and molecular engineering, where a predictive understanding of molecular properties is paramount to success.

Part 1: The Electronic Landscape of 2-Isopentylpyridine

The electronic character of the 2-isopentylpyridine molecule is fundamentally dictated by the interplay between the electron-withdrawing, aromatic pyridine ring and the electron-donating isopentyl substituent. Understanding this dynamic is crucial for predicting its behavior as a ligand, a base, or a synthetic intermediate.

Theoretical Framework: The Inductive Effect

The isopentyl group, like other alkyl chains, is an electron-donating group (EDG) through an inductive effect (+I). It pushes electron density onto the sp²-hybridized carbon at the C2 position of the pyridine ring. This increased electron density is then delocalized throughout the aromatic system, with a significant impact on the nitrogen atom. The net result is an enhancement of the electron density at the pyridinic nitrogen, increasing its nucleophilicity and basicity compared to unsubstituted pyridine. This makes the nitrogen lone pair more available for coordination to metal centers or for protonation.

Computational Analysis via Density Functional Theory (DFT)

To move from qualitative prediction to quantitative understanding, Density Functional Theory (DFT) serves as a powerful in-silico tool.[3] It allows for the precise calculation of electronic properties, offering insights that guide experimental design. A typical DFT workflow provides a robust, multi-faceted view of the molecule's electronic architecture.[4]

Caption: Computational workflow for DFT analysis.

Protocol 1: DFT Calculation of Electronic Properties

-

Objective: To compute the ground-state electronic structure, charge distribution, and electrostatic potential of 2-isopentylpyridine.

-

Methodology:

-

Structure Generation: Build the initial 3D structure of 2-isopentylpyridine using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformer. A common and reliable level of theory is B3LYP with a 6-311G(d,p) basis set.[3] This step is critical as electronic properties are highly dependent on the final molecular structure.[4]

-

Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.

-

Natural Bond Orbital (NBO) Analysis: This method localizes electrons into atomic and bonding orbitals to provide a quantitative measure of the charge on each atom.[4]

-

Molecular Electrostatic Potential (MEP) Mapping: This calculation generates a color-coded map of the electrostatic potential onto the electron density surface. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[3][5]

-

Frontier Molecular Orbital Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[6]

-

-

Data Presentation: Predicted Electronic Properties

| Property | Predicted Value (Illustrative) | Significance |

| NBO Charge on Nitrogen | -0.55 to -0.65 e | Quantifies the increased electron density and nucleophilicity. |

| Dipole Moment | 2.0 - 2.3 D | Indicates overall molecular polarity. |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | +0.5 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~7.0 eV | A larger gap suggests higher kinetic stability.[6] |

Note: These values are illustrative predictions based on DFT studies of similar alkylpyridines. Actual values would be derived from the output of the protocol described above.

Experimental Correlation: Hammett Parameters

The Hammett equation provides an empirical link between theory and experiment by quantifying the electronic influence of a substituent on the reactivity of a molecule.[7] For pyridines, the Hammett parameter (σ) is often correlated with the pKₐ of the conjugate acid (the pyridinium ion). An electron-donating group like isopentyl is expected to increase the pKₐ relative to unsubstituted pyridine, corresponding to a negative σ value.[8]

Protocol 2: pKₐ Determination via Potentiometric Titration

-

Objective: To experimentally measure the pKₐ of the 2-isopentylpyridinium ion to infer the Hammett constant.

-

Self-Validation: The protocol's integrity is maintained by calibrating the pH meter with at least two standard buffers bracketing the expected pKₐ and by performing a blank titration of the solvent to account for any acidic or basic impurities.

-

Methodology:

-

Preparation: Prepare a dilute, standardized solution of a strong acid (e.g., 0.01 M HCl) and a standardized solution of the titrant, a strong base (e.g., 0.01 M NaOH). Prepare a solution of 2-isopentylpyridine of known concentration (e.g., 0.005 M) in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

Calibration: Calibrate a pH meter and electrode using standard pH 4.00 and 7.00 buffers.

-

Titration: Place a known volume of the 2-isopentylpyridine solution in a beaker with a magnetic stir bar. Add an equivalent amount of the standard HCl solution to fully protonate the pyridine.

-

Data Collection: Submerge the pH electrode in the solution and begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKₐ is the pH at the half-equivalence point (the point where half of the protonated pyridine has been neutralized). The equivalence point is identified from the steepest part of the titration curve or the maximum of its first derivative.

-

Data Presentation: Comparative Hammett Parameters

| Substituent (at C2) | Expected pKₐ | Hammett Constant (σ) | Electronic Effect |

| -H (Pyridine) | ~5.2 | 0.00 | Reference |

| -CH₃ (2-Picoline) | ~6.0 | -0.17 | Electron-Donating |

| -CH₂CH₂(CH₃)₂ (Isopentyl) | ~6.1 | ~ -0.20 (Predicted) | Stronger Electron-Donating |

| -C(CH₃)₃ (t-Butyl) | ~5.8 | -0.10 | Donating (Steric hindrance can affect basicity) |

Note: Predicted values are based on established trends for alkyl groups.[7][9]

Part 2: Quantifying the Steric Profile

While the electronic effects of the isopentyl group enhance the nitrogen's reactivity, its physical size creates steric hindrance, which can impede access to this very same reactive site. This is particularly important in coordination chemistry and catalysis, where the ligand must physically fit into a metal's coordination sphere.[10]

Theoretical Framework: Steric Hindrance at the α-Position

The isopentyl group is located at the C2 (or α) position, immediately adjacent to the nitrogen atom. Its freely rotating C-C single bonds allow it to sweep out a significant volume of space. This steric bulk can prevent large molecules or metal centers from approaching the nitrogen lone pair, or it can dictate a specific, less-crowded binding geometry.[11]

Computational Analysis: The Ligand Cone Angle

The Tolman cone angle (θ) is a widely accepted metric for quantifying the steric bulk of a ligand.[12] Originally developed for phosphine ligands, the concept is readily adaptable to N-heterocyclic ligands like 2-isopentylpyridine. It is defined as the angle of a cone, with the metal center at the vertex, that just encloses the van der Waals radii of the ligand's outermost atoms.[13]

Caption: Visual representation of the ligand cone angle.

Protocol 3: Calculation of the Ligand Cone Angle

-

Objective: To compute the cone angle (θ) for 2-isopentylpyridine to provide a quantitative measure of its steric bulk.

-

Causality: The choice of a standardized metal-nitrogen distance (e.g., 2.28 Å, analogous to the Ni-P distance in Tolman's original work) is crucial for enabling meaningful comparisons across different ligands.[13]

-

Methodology:

-

Optimized Structure: Begin with the DFT-optimized geometry of 2-isopentylpyridine obtained from Protocol 1.

-

Define a Virtual Metal Center: Place a virtual metal atom (M) along the vector of the nitrogen's lone pair at a standard M-N bond distance (e.g., 2.2 Å).

-

Identify Outermost Atoms: For each atom (i) in the isopentyl group, calculate its van der Waals radius (r_vdw).

-

Calculate Half-Angles: For each atom, calculate the half-angle (αᵢ) using the equation: αᵢ = arcsin(r_vdw / ||M - atomᵢ||), where ||M - atomᵢ|| is the distance from the metal to the atom.

-

Determine Cone Angle: The ligand cone angle θ is twice the largest calculated half-angle: θ = 2 * max(αᵢ).

-

Conformational Analysis (Advanced): For a more rigorous value, this process should be repeated for multiple low-energy conformers of the isopentyl chain, and the final angle should be an energy-weighted average.[14]

-

Data Presentation: Comparative Ligand Cone Angles

| Ligand | Predicted Cone Angle (θ) | Steric Profile |

| Pyridine | ~100° | Low |

| 2-Methylpyridine | ~115° | Moderate |

| 2-Isopentylpyridine | ~135° | Moderately High |

| 2-tert-Butylpyridine | ~160° | High |

Note: Values are illustrative estimates. The protocol above would yield precise computational values.

Experimental Manifestations

The steric bulk predicted by the cone angle has tangible consequences that can be observed experimentally.

-

Spectroscopic Evidence: In ¹H NMR spectroscopy, steric compression can cause shifts in the signals of protons on the isopentyl chain and the H6 proton of the pyridine ring. In IR and Raman spectroscopy, hindered rotation around the C2-C(isopentyl) bond may influence the vibrational frequencies associated with the substituent and the ring.[15]

-

Impact on Reactivity: The most direct experimental validation of steric hindrance comes from reactivity studies. For example, in the formation of metal complexes, a sterically demanding ligand like 2-isopentylpyridine will exhibit a lower formation constant compared to a less hindered ligand like pyridine or 4-methylpyridine, even if it is electronically more favorable.[11] This decreased stability is primarily due to a loss of entropy upon binding, as the bulky group's rotational freedom becomes restricted.[11]

Part 3: Synthetic Protocol

A reliable synthesis is essential for any practical application. While numerous methods exist for creating alkylpyridines, a common and effective approach involves the functionalization of 2-picoline (2-methylpyridine).

Protocol 4: Synthesis of 2-Isopentylpyridine from 2-Picoline

-

Objective: To synthesize 2-isopentylpyridine via alkylation of the 2-picoline methyl group.

-

Rationale: This multi-step synthesis relies on the deprotonation of the acidic methyl group of 2-picoline to form a nucleophilic anion, which then displaces a halide from isobutyl bromide. The choice of a strong, non-nucleophilic base like LDA is critical to ensure complete deprotonation without competing side reactions.

-

Methodology:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

LDA Preparation (In Situ): Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous tetrahydrofuran (THF) via syringe, followed by diisopropylamine (1.1 eq). Slowly add n-butyllithium (1.05 eq) dropwise while keeping the internal temperature below -70 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Deprotonation: Slowly add 2-picoline (1.0 eq) to the LDA solution at -78 °C. The solution will typically develop a deep red or orange color, indicating the formation of the 2-picolyl anion. Allow the mixture to stir for 1 hour.

-

Alkylation: Add isobutyl bromide (1.2 eq) dropwise to the anion solution at -78 °C. Stir and allow the reaction to slowly warm to room temperature overnight.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure 2-isopentylpyridine.

-

Conclusion

2-Isopentylpyridine emerges as a molecule of dual character. Its electronic profile is defined by the electron-donating isopentyl group, which enriches the pyridine nitrogen, enhancing its basicity and nucleophilicity. This is quantitatively supported by DFT calculations of NBO charge and can be experimentally verified through pKₐ measurements. Conversely, the spatial volume occupied by the same isopentyl group imparts significant steric hindrance around the nitrogen atom, a property that can be quantified by a computed ligand cone angle of approximately 135°.

This duality makes 2-isopentylpyridine a fascinating building block. It is a stronger base than pyridine but a more hindered ligand. For researchers in drug development and catalysis, this tunable interplay between electronics and sterics is a powerful design tool. By understanding and controlling these fundamental properties, scientists can rationally engineer molecules with highly specific affinities for biological targets or create catalysts that favor particular reaction pathways due to steric steering. This guide provides the foundational protocols and theoretical framework to enable such advanced molecular design.

References

-

Al-Amiery, A. A. (2012). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Retrieved March 24, 2026, from [Link]

-

ACS Publications. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. Retrieved March 24, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Retrieved March 24, 2026, from [Link]

-

Sambasiva Rao, R. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Retrieved March 24, 2026, from [Link]

-

Journal of the Chemical Society B. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Retrieved March 24, 2026, from [Link]

-

Jaffé, H. H. (1952). Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing. Retrieved March 24, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Retrieved March 24, 2026, from [Link]

-

ResearchGate. (n.d.). Hammett's relation for pyridine / C6F4I-Y complexes. Retrieved March 24, 2026, from [Link]

-

IISTE. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved March 24, 2026, from [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions. Retrieved March 24, 2026, from [Link]

-

Jover, J., & Cirera, J. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. RSC.org. Retrieved March 24, 2026, from [Link]

-

Wikipedia. (n.d.). Ligand cone angle. Retrieved March 24, 2026, from [Link]

-

Jover, J., & Cirera, J. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. University of Barcelona. Retrieved March 24, 2026, from [Link]

-

Fiveable. (n.d.). Tolman Cone Angle - Inorganic Chemistry II. Retrieved March 24, 2026, from [Link]

-

Bohon, R. L. (1958). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry. Retrieved March 24, 2026, from [Link]

-

ACS Publications. (n.d.). Spectra-Structure Correlations of Alkylpyridines. Analytical Chemistry. Retrieved March 24, 2026, from [Link]

-

ResearchGate. (n.d.). Total electron density mapped with the electrostatic potential. Retrieved March 24, 2026, from [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved March 24, 2026, from [Link]

-

NextSDS. (n.d.). 2-isopentylpyridine — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering. Retrieved March 24, 2026, from [Link]

- Google Patents. (n.d.). Improved synthesis of kras g12c inhibitor compound.

-

ResearchGate. (n.d.). Influence of the steric properties of pyridine ligands on the structure of complexes. Retrieved March 24, 2026, from [Link]

-

RSC Publishing. (n.d.). Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. Retrieved March 24, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of pyridine and alkylpyridines.

-

PubMed. (2008). Synthesis and Study of the Spectroscopic and Redox Properties of Ru(II),Pt(II) Mixed-Metal Complexes Bridged by 2,3,5,6-tetrakis(2-pyridyl)pyrazine. Retrieved March 24, 2026, from [Link]

-

Sawada, K., et al. (1993). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. Retrieved March 24, 2026, from [Link]

-

IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved March 24, 2026, from [Link]

- Google Patents. (n.d.). A kind of method for synthesizing 2 ethoxy pyridines.

-

ResearchGate. (n.d.). Synthesis technology of 2-methylpyridine. Retrieved March 24, 2026, from [Link]

-

Hilaris Publisher. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Retrieved March 24, 2026, from [Link]

-

ACS Publications. (n.d.). Picrates of Alkylpyridines. Analytical Chemistry. Retrieved March 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. iiste.org [iiste.org]

- 7. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. fiveable.me [fiveable.me]

- 11. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Robust Quantification of 2-Isopentylpyridine Using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated method for the analysis of 2-isopentylpyridine, a volatile organic compound relevant in flavor profiling, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. The method utilizes a static headspace (HS) sampler coupled with a gas chromatograph-mass spectrometer (GC-MS). This approach minimizes sample preparation, reduces the risk of analyte loss, and effectively mitigates matrix interference, which is crucial for complex sample types.[1][2] The protocol described herein is designed for high sensitivity, specificity, and reproducibility, and has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[3][4]

Introduction

2-Isopentylpyridine (also known as 2-n-pentylpyridine) is a heterocyclic aromatic compound. Its analysis is critical in various fields; for instance, it can be a marker compound in flavor profiling of consumer products like tobacco or a key component in fragrance formulations.[5] In the pharmaceutical industry, pyridine derivatives can be impurities or degradation products, necessitating their precise quantification for quality control and safety assessment.

Gas chromatography (GC) is exceptionally well-suited for analyzing volatile and semi-volatile compounds like 2-isopentylpyridine due to its high resolving power.[6][7] When coupled with mass spectrometry (MS), it provides definitive identification based on the analyte's unique mass fragmentation pattern, offering superior selectivity compared to other detectors.[8]

For volatile analytes in complex matrices, the sample introduction technique is paramount. Traditional liquid injection can be laborious and prone to errors from solvent effects and matrix contamination. Static headspace analysis is a powerful alternative that involves heating the sample in a sealed vial and injecting a portion of the vapor phase.[5][9] This "solvent-free" injection technique enhances sensitivity for volatile organic compounds (VOCs), simplifies sample preparation, and protects the GC inlet and column from non-volatile residues, thereby improving system robustness.[1][10][11]

This guide provides a comprehensive, step-by-step protocol for the HS-GC-MS analysis of 2-isopentylpyridine, complete with instrumental conditions, sample preparation workflows, and a full validation summary grounded in ICH principles.

Experimental

Reagents and Materials

-

Standards: 2-Isopentylpyridine (≥98% purity), Pyridine-d5 (internal standard, ≥99% isotopic purity)

-

Solvents: Methanol (HPLC grade or higher), Deionized Water (Type I)

-

Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa

-

Pipettes & Syringes: Calibrated precision micropipettes and gas-tight syringes

Instrumentation

-

Gas Chromatograph (GC): Agilent 8890 GC System (or equivalent) equipped with a split/splitless inlet.

-

Mass Spectrometer (MS): Agilent 5977B MSD (or equivalent single quadrupole MS).

-

Headspace Autosampler: Agilent 7697A Headspace Sampler (or equivalent).

-

GC Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[6]

-

Software: MassHunter Workstation (or equivalent) for data acquisition and analysis.

Methodology and Protocols

The overall analytical workflow is designed for efficiency and accuracy, moving from sample and standard preparation through instrumental analysis to final data processing.

Caption: HS-GC-MS workflow from sample preparation to final report.

Protocol 1: Preparation of Standards and Samples

Causality: Preparing standards in the same matrix as the unknown samples (matrix-matching) is critical for compensating for any matrix effects that might enhance or suppress the analyte's volatilization into the headspace.[1] Pyridine-d5 is chosen as the internal standard (IS) because its chemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and injection, but its mass is different, allowing for clear separation by the MS.[6]

-

Internal Standard (IS) Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of Pyridine-d5.

-

Dissolve in methanol in a 100 mL volumetric flask. Fill to the mark. This is the IS Stock.

-

-

Analyte Stock Solution (1 mg/mL):

-

Accurately weigh 25 mg of 2-isopentylpyridine.

-

Dissolve in methanol in a 25 mL volumetric flask. Fill to the mark. This is the Analyte Stock.

-

-

Calibration and Quality Control (QC) Standards:

-

Label a series of 20 mL headspace vials for each calibration level (e.g., 0.1, 0.5, 2, 5, 10 µg/mL).

-

For each vial, add 5 mL of the sample matrix (e.g., deionized water, placebo formulation).

-

Add a consistent amount of IS Stock to each vial (e.g., 50 µL for a final concentration of 1 µg/mL).

-

Spike each vial with the appropriate volume of Analyte Stock to achieve the target concentrations.

-

Immediately seal the vials with the caps.

-

-

Unknown Sample Preparation:

-

Accurately weigh or pipette a defined amount of the unknown sample (e.g., 5 g or 5 mL) into a 20 mL headspace vial.

-

If the sample is solid, add 5 mL of deionized water to create a slurry.[2]

-

Add the same amount of IS Stock as used for the calibration standards (e.g., 50 µL).

-

Immediately seal the vial.

-

Protocol 2: Instrumental Method

Causality: The headspace parameters are optimized to ensure complete and reproducible volatilization of 2-isopentylpyridine from the matrix into the vapor phase.[12] The GC oven program is designed to separate the analyte from any other volatile compounds and the solvent front, providing a sharp, symmetrical peak. The MS is operated in Selected Ion Monitoring (SIM) mode for quantification to achieve maximum sensitivity and selectivity by monitoring only the characteristic ions of the analyte and internal standard.

| Parameter | Setting | Rationale |

| Headspace Autosampler | ||

| Oven Temperature | 80 °C | Ensures efficient volatilization of pyridine compounds.[1][6] |

| Vial Equilibration Time | 20 min | Allows the sample to reach thermal equilibrium for reproducible partitioning.[12] |

| Loop/Transfer Line Temp. | 100 °C / 110 °C | Prevents condensation of analytes during transfer to the GC inlet. |

| Injection Volume | 1 mL | A standard volume for headspace injections. |

| GC System | ||

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. |

| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min | Optimal flow for column dimensions and analyte separation. |

| Split Ratio | 10:1 | Prevents column overloading while maintaining good sensitivity. |

| Oven Program | Initial: 50°C (hold 2 min) | Separates analyte from the injection front. |

| Ramp: 10 °C/min to 200 °C | Elutes 2-isopentylpyridine in a reasonable time with good peak shape. | |

| Hold: 2 min | Ensures elution of any less volatile compounds. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation. |

| Ionization Energy | 70 eV | Standard energy level for generating reference-quality mass spectra. |

| Ion Source Temperature | 230 °C | Standard operating temperature. |

| Transfer Line Temperature | 280 °C | Prevents analyte condensation before entering the ion source. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for quantification. |

| SIM Ions (m/z) | ||

| 2-Isopentylpyridine | 149 (Quantifier) , 93, 106 | 149 is the molecular ion (M+•). 93 and 106 are major fragments.[13] |

| Pyridine-d5 (IS) | 84 (Quantifier) , 59 | 84 is the molecular ion of the deuterated standard. |

Method Validation Summary

The analytical method was validated following ICH Q2(R2) guidelines to demonstrate its suitability for quantifying 2-isopentylpyridine.[3][4][14]

| Parameter | Acceptance Criterion | Typical Result | Interpretation |

| Specificity | No significant interference at the retention time of the analyte and IS in a blank matrix. | Pass | The method is selective for 2-isopentylpyridine. |

| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 over the range of 0.1 - 10 µg/mL. | r² = 0.9992 | Excellent linear relationship between concentration and instrument response. |

| Accuracy (Recovery) | 80 - 120% recovery at three concentration levels (low, mid, high). | 97.2% - 104.5% | The method provides accurate results across the analytical range. |

| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 15% for n=6 replicates at 1 µg/mL. | %RSD = 3.8% | The method is highly repeatable. |

| Precision (Intermediate) | %RSD ≤ 20% for analyses on different days. | %RSD = 5.2% | The method is rugged and reproducible over time. |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL | The lowest concentration that can be reliably detected. |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 µg/mL | The lowest concentration that can be accurately and precisely quantified. |

Results and Discussion

A typical chromatogram from this method shows a sharp, well-resolved peak for 2-isopentylpyridine, baseline separated from the internal standard and any matrix components. The retention time is highly consistent, typically eluting around 9-11 minutes under the specified conditions.

The mass spectrum obtained in full scan mode serves as definitive confirmation of the analyte's identity. The Electron Ionization (EI) of 2-isopentylpyridine produces a characteristic fragmentation pattern.

Mass Spectrum of 2-Isopentylpyridine (EI, 70 eV) The spectrum is characterized by a prominent molecular ion peak (M+•) at m/z 149 . Key fragment ions include a base peak at m/z 93 , resulting from a McLafferty rearrangement (loss of C4H8), and another significant fragment at m/z 106 (loss of C3H7).[13] This fragmentation is a unique fingerprint that allows for unambiguous identification.

The validation results confirm that the method is linear, accurate, precise, and sensitive for its intended purpose. The use of a headspace autosampler greatly simplifies the workflow and enhances reproducibility by automating the most critical step of sample introduction.

Conclusion

This application note details a robust and reliable HS-GC-MS method for the quantitative analysis of 2-isopentylpyridine. The procedure minimizes sample preparation, offers high sensitivity and selectivity, and has been thoroughly validated to meet the stringent requirements of research and regulated environments. This method is readily applicable for quality control in the pharmaceutical industry, for flavor and fragrance analysis, and for environmental monitoring applications.

References

-

University of Reading. (n.d.). Volatile and flavour analysis. Research - University of Reading. Available from: [Link]

-

Mehta, S.K., Sangli, N.D., & Raghu, H.S. (n.d.). Flavor profiling of tobacco by headspace technique using GC-MS. CORESTA. Available from: [Link]

-

J-Stage. (n.d.). Enantiomeric Analysis of Flavor Compounds by Multiple Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry. Available from: [Link]

-

NextSDS. (n.d.). 2-isopentylpyridine — Chemical Substance Information. Available from: [Link]

-

Glevitzky, M., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. Available from: [Link]

-

Jiang, T., et al. (2018). GC-MS Characterization of Volatile Flavor Compounds in Stinky Tofu Brine by Optimization of Headspace Solid-Phase Microextraction Conditions. PMC. Available from: [Link]

-

Cefas. (2022). Development of quantitative methods for the analysis of pyridine in marine biota and sediments. Available from: [Link]

-

NIST. (n.d.). Pyridine, 2-pentyl-. NIST WebBook. Available from: [Link]

-

ATSDR. (n.d.). Analytical Methods for Pyridine. Available from: [Link]

-

Taylor & Francis Online. (2022). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]

-

ResolveMass Laboratories Inc. (2023). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available from: [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

-

Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available from: [Link]

-

U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

-

International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

Sources

- 1. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. coresta.org [coresta.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. mdpi.com [mdpi.com]

- 10. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]

- 11. resolvemass.ca [resolvemass.ca]

- 12. GC-MS Characterization of Volatile Flavor Compounds in Stinky Tofu Brine by Optimization of Headspace Solid-Phase Microextraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine, 2-pentyl- [webbook.nist.gov]

- 14. fda.gov [fda.gov]

Application Note: Advanced Site-Selective Functionalization of 2-Isopentylpyridine in Pharmaceutical Intermediate Synthesis

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and alkaloid natural products, the late-stage functionalization of aza-heterocycles is a transformative strategy. 2-Isopentylpyridine (CAS 6973-66-6), also known as 2-(3-methylbutyl)pyridine[1][2], serves as an exemplary building block. The inherent challenge with alkylpyridines lies in differentiating the multiple C(sp³)–H bonds along the alkyl chain. However, by exploiting the electronic and coordinative properties of the pyridine nucleus, application scientists can achieve orthogonal site-selectivity—directing functionalization exclusively to either the α-benzylic or γ-methine positions.

Mechanistic Insights: The Causality of Site-Selectivity

The reactivity of 2-isopentylpyridine is governed by competing forces: inductive deactivation, heteroatom coordination, and geometric constraints. Understanding these mechanisms is critical for predicting reaction outcomes and designing robust synthetic routes.

-

Radical Pathway (γ-Selectivity) : Under photocatalytic conditions using the decatungstate anion (TBADT), Hydrogen Atom Transfer (HAT) is the rate-determining step. The strongly electron-withdrawing pyridine ring exerts an inductive effect that deactivates the adjacent α-C–H bonds toward electrophilic radical abstraction. As a result, HAT is directed away from the ring, occurring exclusively at the more electron-rich and sterically accessible γ-methine position (3)[3][4].

-

Anionic Pathway (α-Selectivity) : Conversely, treatment with strong organolithium bases (e.g., n-BuLi) under cryogenic conditions shifts the reaction to kinetic control. The lithium cation coordinates to the lone pair of the pyridine nitrogen, directing the base to deprotonate the closest accessible acidic proton—the α-benzylic C–H bond (5)[5].

-

Limitations in Remote Hydroxylation : While nonheme manganese catalysts (e.g., Mn(BPMCN)) excel at remote C–H hydroxylation in longer-chain alkylpyridines via hydrogen-bonding networks, 2-isopentylpyridine fails to react. The isopentyl chain is too short to bridge the geometric distance required for the catalyst's active metal-oxo species to reach the target C–H bond, resulting in a complete lack of hydroxylation (6)[6].

Orthogonal site-selective C(sp3)-H functionalization pathways of 2-isopentylpyridine.

Quantitative Data: Selectivity and Yield Comparison

The table below summarizes the divergent outcomes of functionalizing 2-isopentylpyridine based on the chosen catalytic regime.

| Reaction Modality | Catalyst / Reagents | Primary Reactive Site | Yield (%) | Regioselectivity (α:β:γ) | Key Mechanistic Driver |

| Photocatalytic Alkylation | TBADT, hν (324 nm), MeCN | γ-methine | 60 – 79% | 0 : 0 : >99 | Inductive deactivation of α-position[3][4] |

| Directed Lithiation | n-BuLi, THF, -78 °C | α-benzylic | 65 – 76% | >99 : 0 : 0 | Nitrogen-directed metalation[5] |

| Nonheme Oxidation | Mn(BPMCN), H₂O₂, HFIP | Unreactive | 0% | N/A | Alkyl chain length geometric limitation[6] |

Experimental Protocols

Protocol A: Photocatalyzed γ-C(sp³)–H Alkylation via Decatungstate

Objective : To selectively install an alkyl group at the γ-methine position using electron-deficient alkenes. Self-Validating Design : The use of a 10-fold excess of 2-isopentylpyridine ensures pseudo-first-order kinetics and suppresses undesired di-alkylation. The reaction progress is self-indicating via the complete consumption of the limiting alkene marker, verifiable by GC-MS.

Step-by-Step Methodology :

-

Preparation : In a flame-dried Pyrex reaction tube, combine 2-isopentylpyridine (5.0 mmol, 10 equiv) and the target electron-deficient alkene (e.g., dimethyl maleate, 0.5 mmol, 1 equiv). Causality: Pyrex glass is mandatory as it acts as a cut-off filter for high-energy UV light (< 300 nm), preventing direct photolysis of the pyridine substrate while allowing the 324 nm excitation of the TBADT catalyst.

-

Catalyst Addition : Add Tetrabutylammonium decatungstate (TBADT, 4 mol % relative to the alkene) and dissolve the mixture in 1.0 mL of anhydrous, HPLC-grade acetonitrile (MeCN).

-

Degassing : Subject the solution to three consecutive freeze-pump-thaw cycles under argon. Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the decatungstate catalyst and scavenge the intermediate carbon-centered radicals, halting the reaction.

-

Irradiation : Seal the tube and irradiate using a 300 W Xenon lamp for 24 hours at ambient temperature (maintain cooling with a fan to prevent thermal side reactions).

-

Workup & Validation : Analyze an aliquot via GC-MS. The disappearance of the alkene mass peak validates completion. Purify the crude mixture via silica gel flash chromatography (eluent: hexane/EtOAc) to isolate the γ-alkylated intermediate.

Protocol B: Directed α-Lithiation and Electrophilic Trapping

Objective : To achieve exclusive C–C bond formation at the α-benzylic position. Self-Validating Design : The formation of the lithiated intermediate is accompanied by a distinct, deep color change in the solution. If the solution remains colorless upon base addition, the organolithium reagent has degraded or moisture has compromised the system.

Step-by-Step Methodology :

-

Substrate Solvation : Dissolve 2-isopentylpyridine (10.73 mmol) in anhydrous THF (36.0 mL) in an oven-dried Schlenk flask under a positive pressure of argon.

-

Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Operating at -78 °C is critical. Higher temperatures promote the Chichibabin reaction, where the strong nucleophile (n-BuLi) attacks the electrophilic carbon atoms of the pyridine ring itself rather than acting as a base.

-

Lithiation : Dropwise add n-BuLi (2.5 M in hexanes, 11.27 mmol, 1.05 equiv) via a syringe pump over 10 minutes. Stir the resulting deeply colored solution for 30 minutes at -78 °C.

-

Electrophilic Trapping : Add the desired electrophile (e.g., 1-bromohexane, 11.27 mmol) dropwise. Maintain stirring at -78 °C for an additional 30 minutes.

-

Quenching : Inject 2.0 mL of anhydrous methanol directly into the -78 °C solution to quench unreacted organolithium species. Causality: Quenching at cryogenic temperatures prevents the highly reactive intermediates from undergoing uncontrolled polymerization or side reactions as the reaction matrix warms up.

-

Isolation : Dilute with H₂O (50 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via fractional distillation or column chromatography.

References

- Photocatalyzed Site-Selective C(sp³)

- Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope Source: ACS Catalysis URL

- The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A Source: eScholarship URL

- Hydrogen Bonding-Assisted and Nonheme Manganese-Catalyzed Remote Hydroxylation of C–H Bonds in Nitrogen-Containing Molecules Source: Journal of the American Chemical Society URL

Sources

Advanced Safe Handling, Storage, and Application Protocols for 2-Isopentylpyridine

A Comprehensive Guide for Process Chemists and Drug Development Professionals

Executive Summary

2-Isopentylpyridine (CAS: 6973-66-6), also known as 2-(3-methylbutyl)pyridine, is a highly valuable alkylpyridine intermediate utilized in complex organic synthesis, pharmaceutical development, and advanced catalytic studies. Due to its unique electronic structure—combining an electron-withdrawing pyridine core with a lipophilic, sterically accessible isopentyl chain—it serves as a benchmark substrate in modern photocatalytic C(sp³)–H functionalization research .

However, the same structural features that make it synthetically useful also dictate its hazard profile. As a Senior Application Scientist, understanding the mechanistic causality behind its physicochemical properties is paramount for designing safe, self-validating laboratory workflows.

Physicochemical Profiling & Mechanistic Hazard Assessment

To handle 2-isopentylpyridine safely, one must understand why it behaves the way it does. The table below synthesizes its quantitative data and the underlying mechanistic rationale for its behavior .

Table 1: Physicochemical and Hazard Profile

| Property / Parameter | Value / Classification | Mechanistic Rationale & Field Insight |

| CAS Number | 6973-66-6 | Unique registry identifier for 2-(3-methylbutyl)pyridine. |

| Molecular Weight | 149.23 g/mol | Relatively low MW contributes to moderate vapor pressure at ambient temperatures. |

| Boiling Point | 203.8 °C (at 760 mmHg) | High BP indicates it is a stable liquid at room temperature, necessitating high vacuum for purification via distillation. |

| Flash Point | 57.9 °C | Flammable Liquid (Category 3) . The vapor can ignite at elevated ambient temperatures; requires strict elimination of ignition sources. |

| LogP (Octanol/Water) | 2.67 | High lipophilicity enables rapid dermal absorption and blood-brain barrier penetration, driving its systemic toxicity. |

| GHS Hazards | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | The pyridine nitrogen lone pair acts as a weak base, causing alkaline irritation upon contact with mucosal moisture. Lipophilicity drives transient CNS depression (drowsiness/dizziness) . |

Laboratory Storage Architecture

The storage of 2-isopentylpyridine must be treated as a dynamic safety system rather than a static requirement. Alkylpyridines are susceptible to slow environmental degradation and pose acute reactivity risks if improperly segregated.

-

Inert Atmosphere (Argon/Nitrogen): The alkyl chain is susceptible to auto-oxidation, and the basic nitrogen can slowly form N-oxides in the presence of atmospheric oxygen and light. Purging the headspace of the storage vessel with Argon ensures reagent fidelity for sensitive catalytic reactions.

-

Acid Segregation: The pyridine core is a Lewis/Brønsted base. Accidental mixing with strong acids (e.g., sulfuric acid, hydrochloric acid) results in rapid, highly exothermic salt formation, which can lead to localized boiling and aerosolization of the toxic compound.

Fig 1. Decision tree for the safe laboratory storage and segregation of 2-isopentylpyridine.

Experimental Workflow: Photocatalyzed Site-Selective C(sp³)–H Functionalization

2-Isopentylpyridine is frequently utilized to demonstrate remote, site-selective C–H functionalization. In this self-validating protocol, we utilize tetrabutylammonium decatungstate (TBADT) as a photocatalyst to selectively alkylate the remote γ -methine position .

Mechanistic Causality: Why does the reaction occur at the γ -position rather than the typically reactive benzylic ( α ) position? The electron-withdrawing nature of the pyridine ring deactivates the α -position toward electrophilic hydrogen abstraction by the excited decatungstate anion. The γ -methine position, being remote from the pyridine core, provides a polarity-matched transition state, ensuring near-perfect site-selectivity.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Degassing

-

Setup: In a certified fume hood (essential due to H332 Inhalation hazard), equip a borosilicate glass photoreactor tube with a magnetic stir bar.

-

Causality: Borosilicate glass transmits the >300 nm wavelengths required to excite TBADT while filtering out higher-energy UV rays that could cause unselective substrate degradation.

-

-

Charging the Reactor: Add 2-isopentylpyridine (1.0 equiv), an electron-deficient alkene like dimethyl maleate (3.0 equiv), and TBADT (2–5 mol%). Dissolve in anhydrous acetonitrile to achieve a 0.1 M concentration.

-

Deoxygenation: Seal the tube with a rubber septum and sparge the solution with high-purity Argon for 15 minutes.

-

Causality: Oxygen is a potent radical scavenger. Removing dissolved O₂ prevents the quenching of the excited tungstate species and suppresses unwanted auto-oxidation of the transient alkyl radical.

-

Phase 2: Photocatalytic Irradiation 4. Irradiation: Place the reactor in a photoreactor equipped with a 300 W Xenon lamp. 5. Thermal Management: Maintain the reaction temperature strictly at 25 °C using a cooling block or water jacket.

-

Causality: The 300 W Xe lamp generates significant infrared heat. Without cooling, the solvent could boil, and the regioselectivity might degrade due to the thermal activation of higher-energy, unselective radical pathways.

-

Self-Validating Monitoring: Stir vigorously for 24 hours. Monitor the consumption of 2-isopentylpyridine via GC-MS. The appearance of a single new peak with a higher molecular weight confirms the high site-selectivity of the γ -alkylation.

Phase 3: Quenching & Purification 7. Workup: Turn off the light source. Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Causality: The mild alkaline wash neutralizes trace acidic byproducts from the photocatalytic cycle without causing the basic pyridine product to protonate and partition into the aqueous waste phase.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the γ -alkylated product via silica gel flash column chromatography.

Fig 2. Mechanistic workflow of TBADT-photocatalyzed site-selective gamma-C(sp3)-H functionalization.

Spill Management and Emergency Protocols

In the event of a laboratory spill, rapid and chemically logical containment is required:

-

Eliminate Ignition Sources: Immediately turn off all hot plates and electronics. The flash point of 57.9 °C means vapors can easily ignite in a warm lab environment.

-

Containment: Do NOT use acidic neutralizers, as the reaction with the pyridine ring will generate heat and toxic fumes. Instead, cover the spill with a chemically inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand).

-

Decontamination: Sweep the absorbed material using non-sparking tools into a designated hazardous waste container. Wash the spill area with a mild detergent and copious amounts of water to remove residual lipophilic traces.

References

-

Title : Photocatalyzed Site-Selective C(sp³)–H Functionalization of Alkylpyridines at Non-Benzylic Positions | Source : Organic Letters (ACS Publications) | URL : [Link]

-

Title : CAS No.6973-66-6, 2-isopentylpyridine Suppliers and Properties | Source : LookChem | URL :[Link]

-

Title : 2-isopentylpyridine — Chemical Substance Information | Source : NextSDS | URL :[Link]

-

Title : Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope | Source : ACS Catalysis (ACS Publications) | URL :[Link]

Technical Support Center: Optimizing the Synthesis of 2-Isopentylpyridine

Welcome to the technical support center dedicated to the synthesis of 2-isopentylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields and troubleshoot common issues encountered during this synthesis. We will delve into the intricacies of the prevalent synthetic routes, with a focus on providing practical, field-tested advice to overcome experimental challenges.

Introduction: The Challenge of Synthesizing 2-Isopentylpyridine

2-Isopentylpyridine is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. While several methods exist for its synthesis, the direct alkylation of pyridine often presents challenges related to yield, selectivity, and purification. The classical Chichibabin reaction, which introduces an amino group at the 2-position of pyridine, is a foundational method in pyridine chemistry.[1] However, achieving high yields for alkylated pyridines like 2-isopentylpyridine requires careful control over reaction parameters. This guide will address common pitfalls and provide strategies for optimization.

Troubleshooting Guide: From Low Yields to Pure Product

This section is structured in a question-and-answer format to directly address the specific problems you may be encountering in the lab.

Question 1: My reaction shows very low conversion of the starting pyridine. What are the potential causes and how can I improve it?

Low conversion is a frequent issue and can often be traced back to a few key factors. Let's diagnose the potential culprits.

Potential Causes & Solutions:

-

Reagent Quality and Activity: The primary cause of low conversion in reactions like the Chichibabin synthesis is often the quality of the amide reagent (e.g., sodium amide, NaNH₂). This reagent is extremely sensitive to moisture and can be deactivated if not handled under strictly anhydrous conditions.

-

Expert Tip: Always use freshly prepared or commercially sourced sodium amide from a reputable supplier. Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[2]

-

-

Reaction Temperature: Temperature is a critical parameter that governs the reaction rate.[3]

-

For Chichibabin-type reactions: These often require elevated temperatures to proceed at a reasonable rate.[4] If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.[5] It is advisable to run small-scale experiments to determine the optimal temperature for your specific substrate and setup.

-

Optimization Strategy: Start with the temperature cited in a literature procedure. If conversion is low, incrementally increase the temperature by 10-15 °C and monitor the reaction progress.

-

-

Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.[3]

-

Substrate Reactivity: The electronic nature of the pyridine ring can influence its reactivity. While 2-isopentylpyridine synthesis starts with pyridine itself, it's a principle worth noting. Electron-donating groups can deactivate the ring towards nucleophilic attack, while electron-withdrawing groups can inhibit the reaction.[3]

Question 2: I'm observing several side products, which complicates purification and lowers my yield. What are these byproducts and how can I minimize them?

The formation of byproducts is a common challenge that directly impacts the yield and purity of the desired 2-isopentylpyridine.

Common Side Reactions and Mitigation Strategies:

-

Over-amination: In the Chichibabin reaction, the initial product, 2-aminopyridine, can undergo a second amination to form 2,6-diaminopyridine.[4]

-

Mitigation: This is often favored by an excess of sodium amide and higher temperatures. Carefully controlling the stoichiometry of the reagents is crucial. Use of a slight excess of pyridine relative to the amide can sometimes help minimize this side reaction.

-

-

Formation of Isomers: While the 2-position is generally favored for nucleophilic attack in the Chichibabin reaction, the formation of the 4-isomer can occur.[1][4]

-

Mitigation: The ratio of 2- to 4-substituted products is influenced by reaction conditions. Lower temperatures may favor the formation of the 2-isomer.

-

-

Dimerization and Polymerization: At high temperatures, pyridine and its derivatives can undergo dimerization or polymerization, leading to the formation of tar-like substances.[3][7]

-

Mitigation: Strict temperature control is essential.[7] Avoid localized overheating by ensuring efficient stirring. The gradual addition of reagents can also help to control the reaction exotherm.

-

Question 3: I'm struggling with the work-up and purification of 2-isopentylpyridine. What are the best practices?

A successful reaction is only half the battle; efficient isolation and purification are critical for obtaining a high-purity product.

Work-up and Purification Best Practices:

-

Reaction Quenching: Reactions involving highly reactive reagents like sodium amide must be quenched carefully. This is typically done by slowly adding a proton source, such as water or a saturated aqueous solution of ammonium chloride, at a low temperature (e.g., 0 °C).[8]

-

Extraction: After quenching, the product needs to be extracted into an organic solvent.

-

Solvent Choice: Choose a solvent in which 2-isopentylpyridine is highly soluble and which is immiscible with water, such as ethyl acetate or dichloromethane.

-

Procedure: Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. Combine the organic layers and wash with brine to remove residual water.

-

-

Purification:

-

Distillation: For liquid products like 2-isopentylpyridine, vacuum distillation is often an effective method of purification, especially for removing non-volatile impurities.[9]

-

Column Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel is a standard technique. A gradient of hexane and ethyl acetate is typically effective for eluting pyridine derivatives.[2]

-

Frequently Asked Questions (FAQs)

-

What is the optimal temperature for the synthesis of 2-isopentylpyridine? The optimal temperature is highly dependent on the specific synthetic route. For Chichibabin-type reactions, temperatures in the range of 100-150 °C are common.[4] It is always recommended to perform small-scale optimization experiments.

-

Are there higher-yielding alternatives to the Chichibabin reaction for synthesizing 2-isopentylpyridine? Yes, modern cross-coupling reactions can offer higher yields and selectivity. For example, a Suzuki cross-coupling of a 2-halopyridine with an appropriate isopentylboronic acid derivative, or a Negishi coupling with an isopentylzinc reagent, can be highly effective.[10]

-

How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.[2]

Data Summary

| Parameter | Effect on Yield | Effect on Selectivity | Recommendations |

| Temperature | Increases rate, but can cause decomposition if too high[5] | Can affect isomer distribution | Optimize in the 100-150 °C range for Chichibabin reactions |

| Solvent | Affects solubility and reactivity[6] | Can influence reaction pathway | Aprotic, high-boiling solvents like xylene are common[4] |

| Reagent Purity | Impurities can inhibit the reaction or poison catalysts[5] | Can lead to side-product formation | Use high-purity, anhydrous reagents and solvents |

| Stoichiometry | Excess of one reagent can lead to side reactions[4] | Crucial for minimizing over-amination | Carefully control the molar ratios of reactants |

Experimental Protocols

Illustrative Protocol: Synthesis of 2-Isopentylpyridine via a Modified Chichibabin Approach

This protocol is for illustrative purposes and should be adapted and optimized for your specific laboratory conditions and scale.

-

Reaction Setup: Under an inert atmosphere (Argon), add dry toluene to a three-necked, oven-dried round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermocouple.

-

Reagent Addition: Add pyridine (1.0 eq.) to the solvent. While stirring, portion-wise add sodium amide (1.1 eq.) at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and add isoamyl bromide (1.2 eq.) dropwise over 1 hour.

-

Monitoring: Monitor the reaction progress by TLC until the pyridine spot has been consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

Caption: Mechanism of the Chichibabin reaction.

Caption: Troubleshooting workflow for low reaction yield.

References

- Fiveable. (2025, August 15). Chichibabin Reaction: Organic Chemistry II Study Guide.

- Grokipedia. Chichibabin reaction.

- Wikipedia. Chichibabin reaction.

- Organic Chemistry Portal. Pyridine synthesis.

- Kaga, A., Hayashi, S., Hori, H., & Chiba, S. (2016). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.

- Pyridine Synthesis | Greener Organic Transformations. (2022, May 20).

- Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016, September 23). PMC.

- O'Brien, C. J., & Tellez, J. L. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.

- Synthesis process optimization and field trials of insecticide candid

- Wikidoc. (2012, August 8). Chichibabin reaction.

- ResearchG

- US4220783A - Synthesis of pyridine and alkylpyridines. (n.d.).

- ResearchGate. Selected examples of the synthesis routes of 2-pyridones.

- BenchChem.

- BenchChem. troubleshooting side reactions during 2,5-Divinylpyridine synthesis.

- BenchChem. Common side reactions in the synthesis of pyridine-3-carbonitriles.

- The isocyanide SN2 reaction. (n.d.). PMC.

- ResearchGate.

- Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab.

- US20150239841A1 - Process and catalyst for the production of pyridine and alkyl derivatives thereof. (n.d.).

- NextSDS.

- EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor. (n.d.).

- US2708653A - Purification of pyridine bases by distillation. (n.d.).

- Lee, Y. C. (1992).

- BenchChem. Improving the yield and purity of 2-Phenylpyridine-d9 synthesis.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC.

- BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of 2-Azidopyridine.

- Synthesis of Phenanthridine - Increasing Reaction Yields using Microwave Irradi

- CN102382043A - Purification method for yellowed pyridine. (n.d.).

- BenchChem.

- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.).

- ResearchGate. (2026, February 24). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.

- BenchChem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.

- BenchChem. Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines.

- Molecules from Side Reactions II. (2023, October 20). MDPI.

Sources

- 1. Chichibabin reaction - wikidoc [wikidoc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. Chichibabin reaction â Grokipedia [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]

- 10. Pyridine synthesis [organic-chemistry.org]

Troubleshooting common impurities in 2-isopentylpyridine distillation

Document ID: TSC-2IPPY-001

Last Updated: March 24, 2026

Introduction

Welcome to the technical support guide for the purification of 2-isopentylpyridine (also known as 2-(3-methylbutyl)pyridine). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and require high purity for their applications. Distillation is a primary method for purification, but it is not without its challenges. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common impurity-related issues encountered during the distillation of 2-isopentylpyridine.

Section 1: Frequently Asked Questions (FAQs)

Q1: My final product has a yellow or brown tint after distillation. What is the likely cause?

A1: A yellow or brown coloration in distilled 2-isopentylpyridine is typically indicative of degradation products. Pyridine and its alkylated derivatives can be susceptible to oxidation or polymerization, especially at elevated temperatures in the presence of air (oxygen).

Causality:

-

High Distillation Temperature: Heating the distillation pot too aggressively or for prolonged periods can promote thermal degradation.

-

Atmospheric Leaks: Small leaks in your distillation apparatus can introduce oxygen, which can lead to the formation of colored, often higher-boiling, impurities.

-

Presence of Catalysts: Trace amounts of residual catalysts from the synthesis step (e.g., transition metals) can accelerate degradation pathways.

Initial Recommendation: We strongly advise performing the distillation under a vacuum and maintaining an inert atmosphere (e.g., with Nitrogen or Argon) throughout the process to minimize oxidation.[1]

Q2: My GC-MS analysis shows multiple peaks with very similar retention times to my product peak. What are these?

A2: These are most likely isomeric impurities. The synthesis of 2-isopentylpyridine can often co-produce other isomers that have very similar physical properties, making them difficult to separate by standard distillation.

Common Isomeric Impurities:

-

Positional Isomers: 3-Isopentylpyridine and 4-Isopentylpyridine.

-

Alkyl Chain Isomers: Isomers of the pentyl group attached at the 2-position, such as 2-(sec-pentyl)pyridine or 2-(neo-pentyl)pyridine.

Why they are problematic: Isomers often have boiling points that are very close to that of the target compound, requiring highly efficient fractional distillation for separation.[2][3] Gas chromatography (GC) is an excellent technique for identifying these, but their mass spectra can be very similar, making retention index data crucial for positive identification.[4]

Q3: I'm having trouble removing water from my 2-isopentylpyridine. Why is simple distillation not working?

A3: Pyridine and its derivatives are often hygroscopic and can form azeotropes with water.[5] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. If 2-isopentylpyridine forms a minimum-boiling azeotrope with water, simple distillation will not be able to remove the water beyond the azeotropic composition.

Solution:

-

Chemical Drying: Before distillation, dry the crude product using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or for more rigorous drying, calcium hydride (CaH₂).[5]

-

Azeotropic Distillation: Add a solvent like toluene that forms a lower-boiling azeotrope with water. The water-toluene azeotrope can be distilled off first, leaving behind the drier 2-isopentylpyridine.[5]

Section 2: In-Depth Troubleshooting Guide